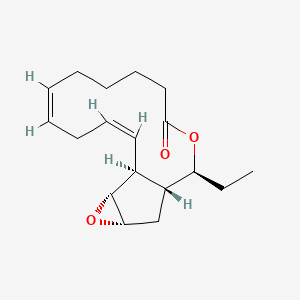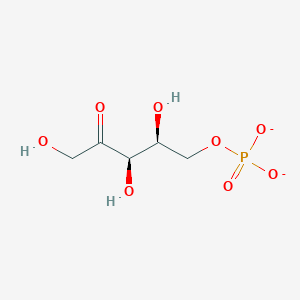
Hyoscyamine methylbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyoscyamine methylbromide is an organic molecular entity.
Scientific Research Applications
Identification and Estimation of Stereoisomers : Hyoscyamine sulfate, which includes hyoscyamine, has been studied for its stereo configurations. The therapeutic properties are believed to be primarily due to the levo isomer. A method for identifying and estimating the levo and dextro isomers of hyoscyamine was developed, involving liquid chromatography and fluorescence detection (Cieri, 2005).
Enantioselective Analysis in Swine : Research on S-hyoscyamine, a natural plant tropane alkaloid related to hyoscyamine, explored its concentration-time profiles in swine plasma following intravenous administration of atropine sulfate. This study contributes to understanding the pharmacokinetics of hyoscyamine enantiomers (John et al., 2012).
Chiral Determination in Plasma : Research developed an enantioselective LC-ESI-MS/MS assay for the determination of R- and S-hyoscyamine in plasma, using rabbit serum containing atropinesterase. This method contributes to the comparative pharmacokinetics of hyoscyamine enantiomers (John et al., 2010).
Effects of Polyploidization and Elicitation in Datura Stramonium : A study investigated the effects of polyploidization and elicitation on hyoscyamine content in Datura stramonium, a plant that naturally produces hyoscyamine. It showed that elicitation significantly improved the content of hyoscyamine in tetraploid hairy root lines (Belabbassi et al., 2016).
Tropane Alkaloid Production in Hairy Roots : Research on the effect of acetylsalicylic acid on tropane alkaloid production in Hyoscyamus reticulatus L. hairy roots found that it enhanced the activity of catalase and peroxidase enzymes, as well as hyoscyamine production (Norozi et al., 2018).
Quantitation in Solanaceae Plants : A study developed a method for quantitation of hyoscyamine in Solanaceae plants, both grown naturally and in vitro. This is crucial for monitoring levels of hyoscyamine and its precursors during biotechnological procedures (Jaremicz et al., 2014).
Expression in Saccharomyces Cerevisiae : Research focused on the expression of the Hyoscyamine 6-beta-Hydroxylase gene in yeast, which is responsible for hyoscyamine hydroxylation. This study explored its potential use as a biocatalyst (Cardillo et al., 2008).
properties
CAS RN |
74347-29-8 |
|---|---|
Product Name |
Hyoscyamine methylbromide |
Molecular Formula |
C18H26BrNO3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m1./s1 |
InChI Key |
XMLNCADGRIEXPK-SXMODBHXSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Other CAS RN |
2870-71-5 |
Pictograms |
Irritant |
synonyms |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



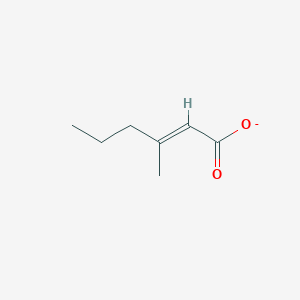
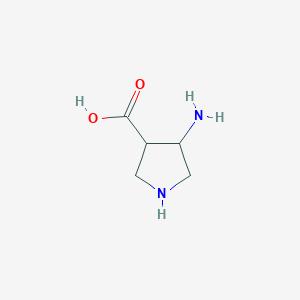

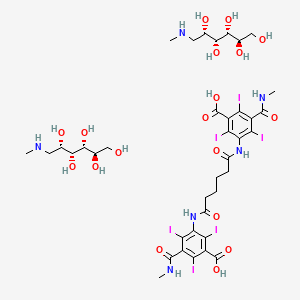
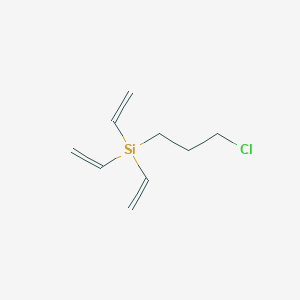
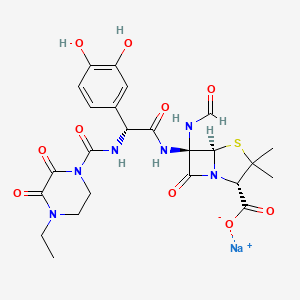
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
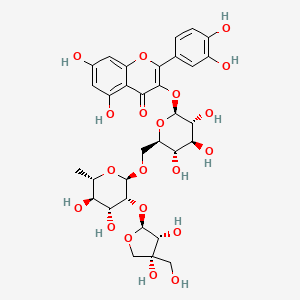

![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
